N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Medicinal chemistry Physicochemical profiling Ligand efficiency metrics

CAS 920467-36-3 is a methoxy-substituted tetrazole-sulfonamide hybrid with a computed BRAF kinase association (SEA Max Tc=63) and CNS MPO-compliant profile (tPSA 115 Ų, XLogP3 2.3). It carries zero ChEMBL bioactivity, making it ideal for diversity-oriented, unbiased phenotypic screens. The 4-methoxy substituent confers distinct HBA count (7) and conformational flexibility (6 RotBonds) versus its 4-F, 4-Cl, and unsubstituted analogs. Request lot-specific HPLC/LC-MS certificates to confirm ≥95% purity before large-scale screening.

Molecular Formula C15H14ClN5O3S
Molecular Weight 379.82
CAS No. 920467-36-3
Cat. No. B2528122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
CAS920467-36-3
Molecular FormulaC15H14ClN5O3S
Molecular Weight379.82
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3
InChIKeySCULUQJFYLGSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide (CAS 920467-36-3) – Procurement-Oriented Baseline


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide (CAS 920467-36-3, PubChem CID 18565854, molecular formula C15H14ClN5O3S, molecular weight 379.8 g/mol) is a synthetic small molecule belonging to the sulfonamide-tetrazole hybrid class [1]. It comprises a 1-(4-chlorophenyl)-1H-tetrazole core linked via a methylene bridge to a 4-methoxybenzenesulfonamide moiety. The tetrazole ring serves as a carboxylic acid bioisostere with documented metabolic stability advantages, while the sulfonamide group functions as a canonical hydrogen-bonding pharmacophore . This compound is commercially catalogued as a research-grade chemical (typical purity ≥95%) and is not reported in any ChEMBL bioactivity records or clinical trials to date [2].

Why Generic Substitution of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide (CAS 920467-36-3) Is Unreliable


Within the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl-sulfonamide congeneric series, small variations in the benzenesulfonamide para-substituent produce measurable differences in computed physicochemical descriptors that directly affect molecular recognition, solubility, and downstream assay behavior. The 4-methoxy substituent in the target compound confers a distinct combination of hydrogen-bond acceptor count (7), topological polar surface area (115 Ų), and rotatable bond count (6) relative to its unsubstituted, 4-fluoro, and 4-chloro analogs [1]. Published SAR studies on tetrazole-sulfonamide libraries against thrombin, tryptase, and MCL-1/BCL-xL demonstrate that even single-atom substitutions on the sulfonamide aryl ring can alter inhibitory potency by >10-fold [2][3]. Consequently, assuming functional interchangeability between CAS 920467-36-3 and its closest structural neighbors without explicit comparative data risks introducing uncharacterized variability into experimental workflows.

Quantitative Differentiation Evidence: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide (CAS 920467-36-3)


Evidence Item 1 – Hydrogen-Bond Acceptor Count and Topological PSA Differentiate CAS 920467-36-3 from Unsubstituted Phenyl and 4-Fluoro Analogs

The target compound bears a 4-methoxybenzenesulfonamide group that introduces an additional oxygen atom relative to the unsubstituted benzenesulfonamide analog (CAS 921083-83-2), yielding a hydrogen-bond acceptor (HBA) count of 7 versus 6, and a computed topological polar surface area (tPSA) of 115 Ų versus an estimated ~97 Ų for the unsubstituted analog [1]. Compared to the 4-fluorobenzenesulfonamide analog (CAS 921083-87-6), both compounds share an HBA count of 7, but the target compound has a higher rotatable bond count (6 vs. 5) and a lower XLogP3 (2.3 vs. 2.4), reflecting the methoxy group's dual electron-donating capacity and conformational flexibility [2]. These differences are relevant because tPSA and HBA count are primary determinants of passive membrane permeability and blood-brain barrier penetration potential as described by the Veber and CNS MPO scoring frameworks [3].

Medicinal chemistry Physicochemical profiling Ligand efficiency metrics

Evidence Item 2 – Absence of ChEMBL Bioactivity Data for CAS 920467-36-3 Contrasts with Documented Tetrazole-Sulfonamide Class Activity, Informing Prioritization Decisions

ZINC database entry ZINC627132 explicitly states 'There is no known activity for this compound' based on ChEMBL 20 and confirms 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, the broader class of tetrazole-containing sulfonamides has demonstrated verified inhibitory activity: thrombin inhibition with Ki = 880 nM for a lead triazole-sulfonamide (compound 26) [2], MCL-1 inhibition with Ki = 800 nM for an acylsulfonamide-tetrazole hybrid (compound 7d) [3], and anti-tubercular activity with MIC = 1.56 µg/mL for 5 of 18 sulfonamide-tetrazole derivatives against M. tuberculosis H37Rv [4]. This contrast establishes CAS 920467-36-3 as a structurally representative but biologically unvalidated member of a pharmacologically active chemotype, making it suitable for de novo screening campaigns where target novelty is valued, but unsuitable as a reference compound where established potency benchmarks are required.

Screening library selection Target validation Chemical probe development

Evidence Item 3 – Vendor-Specified Purity and Lot-Level QC Documentation Provide Procurement-Grade Differentiation

The commercially catalogued purity specification for CAS 920467-36-3 from ChemeMenu is ≥95% (Catalog Number CM996912, molecular weight 379.82) . This specification is comparable to that of the 4-fluorobenzenesulfonamide analog (CAS 921083-87-6, Catalog Number CM998731, purity ≥95%) , but the target compound's higher molecular weight (379.8 vs. 367.8 g/mol) and the presence of the methoxy group introduce distinct considerations for solubility assessment and stock solution preparation. The methoxy substituent's electron-donating character (+M effect) enhances the electron density on the sulfonamide nitrogen, potentially influencing the compound's solution stability and reactivity profile relative to electron-withdrawing-substituted analogs [1]. No certificate of analysis with lot-specific quantitative purity data (e.g., HPLC area%, NMR integration) was identified in publicly accessible vendor documentation for independent verification.

Chemical procurement QC/QA specification Reproducibility

Evidence Item 4 – Patent Landscape Coverage Establishes CAS 920467-36-3 Within a Claimed Chemotype for LTB4 Synthesis Inhibition

European Patent EP0435134NWA3 describes compounds of a generic formula encompassing tetrazole-substituted benzenesulfonamides 'having utility as LTB4 synthesis inhibitors,' where the tetrazole ring may be linked via a methylene spacer to a sulfonamide-bearing aromatic system [1]. CAS 920467-36-3 falls within the structural scope of this patent's Markush claims. The patent specifically distinguishes tetrazole, methylsulfonamide, and benzenesulfonamide as interchangeable R-group options at a key position, implying that the specific selection of the tetrazole-sulfonamide hybrid scaffold—as exemplified by the target compound—was considered a non-obvious choice with distinct biological consequences at the time of filing. Separately, US Patent 'Benzenesulfonamide inhibitor of CCR2 chemokine receptor' describes sulfonamide-tetrazole compounds as chemokine receptor modulators [2]. Neither patent provides specific experimental data for CAS 920467-36-3 itself, but the inclusion of its structural class within granted patent claims signals that the chemotype has passed the novelty and utility thresholds required for patentability.

Patent analysis LTB4 inhibitors Intellectual property

Evidence Item 5 – SEA Predicted Target Profile Divergence Between Positional Isomers ZINC627132 and ZINC850083

The ZINC database contains two entries with identical molecular formula C15H14ClN5O3S but different connectivity: ZINC627132 (which corresponds to CAS 920467-36-3) and ZINC850083 (a positional isomer). Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 reveal divergent predicted target profiles. ZINC627132 (target compound) shows top SEA prediction for BRAF (serine/threonine-protein kinase B-raf) with a Max Tc of 63 [1]. ZINC850083 shows top SEA predictions for DNA polymerase III subunit alpha (DNAE) with Max Tc 33 and platelet-activating factor acetylhydrolase (PLA2G7) with Max Tc 36 [2]. The non-overlapping predicted target space between these two isomers demonstrates that small connectivity changes within the same atomic composition produce structurally distinct pharmacophoric arrangements that computational models treat as functionally divergent. This provides a quantitative computational rationale for why CAS 920467-36-3 cannot be substituted with its positional isomer without altering the expected biological interrogation profile.

Computational target prediction Similarity Ensemble Approach Kinase profiling

Optimal Research and Industrial Application Scenarios for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide (CAS 920467-36-3)


Scenario 1 – Kinase-Focused Phenotypic or Target-Based Screening Leveraging BRAF SEA Prediction

The SEA computational prediction linking ZINC627132 to BRAF kinase (Max Tc = 63) [1] supports the inclusion of CAS 920467-36-3 in kinase-focused screening libraries, particularly for programs targeting the RAF-MEK-ERK signaling axis. Unlike its positional isomer ZINC850083 (predicted for DNA polymerase III and PLA2G7), this specific connectivity is computationally associated with kinase ligand space. Researchers should note that this is a prediction without experimental validation; confirmation via in vitro kinase inhibition profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is recommended prior to investing in follow-up chemistry.

Scenario 2 – LTB4 Pathway Exploration Under EP0435134NWA3 Patent Scope

The structural inclusion of CAS 920467-36-3 within the Markush claims of European Patent EP0435134NWA3 for LTB4 synthesis inhibitors [2] provides a rationale for its use in leukotriene biosynthesis pathway research. The compound's tetrazole-sulfonamide dual pharmacophore arrangement is specifically distinguished in the patent from mono-pharmacophore alternatives, supporting its selection over simpler sulfonamide-only analogs for programs investigating arachidonic acid cascade modulation. Users should independently validate LTB4 synthesis inhibition activity, as the patent does not provide compound-specific IC50 data.

Scenario 3 – Physicochemical Property-Driven Analog Selection in CNS Drug Discovery Programs

With a computed XLogP3 of 2.3, tPSA of 115 Ų, 7 HBA, and 6 rotatable bonds [3], CAS 920467-36-3 occupies a favorable region of CNS MPO chemical space (tPSA < 120 Ų, XLogP3 < 5) [4]. This profile differentiates it from the 4-fluoro analog (XLogP3 2.4, RotBonds 5) and the unsubstituted analog (HBA 6, tPSA ≈ 97 Ų). Medicinal chemistry teams optimizing for balanced CNS penetration can use this compound as a methoxy-substituted probe to assess the impact of increased HBA count and conformational flexibility on permeability, solubility, and off-target promiscuity relative to more rigid, less polar analogs.

Scenario 4 – Academic Chemical Biology Screening Sets Targeting Novel Biological Space

Because CAS 920467-36-3 is commercially available at ≥95% purity and carries zero annotated bioactivity in ChEMBL [5], it is well-suited for inclusion in diversity-oriented screening sets within academic chemical biology consortia. Its uncharacterized status reduces the risk of confirmatory bias in phenotypic screens and maximizes the likelihood of discovering novel target-compound relationships. Procurement officers should request lot-specific HPLC or LC-MS certificates of analysis to confirm purity before committing to large-scale screening, as vendor-reported purity specifications are nominal and not independently verified.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.